molecular formula C18H20N2O5 B15013341 3,4,5-trimethoxy-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide

3,4,5-trimethoxy-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B15013341
M. Wt: 344.4 g/mol
InChI Key: AONDZEQFFIIMES-YBFXNURJSA-N
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Description

3,4,5-trimethoxy-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide is a chemical compound characterized by its complex structure, which includes a trimethoxyphenyl group and a methoxyphenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3,4,5-trimethoxybenzoic acid hydrazide and 3-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3,4,5-trimethoxy-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but differs in its aldehyde functionality.

    3,4,5-trimethoxybenzoic acid: Contains the trimethoxyphenyl group with a carboxylic acid functionality.

    3,4,5-trimethoxyaniline: Features the trimethoxyphenyl group with an amine functionality.

Uniqueness

3,4,5-trimethoxy-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide is unique due to its combination of the trimethoxyphenyl group and the methoxyphenylmethylidene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H20N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C18H20N2O5/c1-22-14-7-5-6-12(8-14)11-19-20-18(21)13-9-15(23-2)17(25-4)16(10-13)24-3/h5-11H,1-4H3,(H,20,21)/b19-11+

InChI Key

AONDZEQFFIIMES-YBFXNURJSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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